2-(2-Methyl-thiazol-5-yl)-ethanol
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “2-(2-Methyl-thiazol-5-yl)-ethanol” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, boiling point, and flash point .Scientific Research Applications
Gelation Behavior and Supramolecular Chemistry
- Research on N-(thiazol-2-yl) benzamide derivatives, related to 2-(2-Methyl-thiazol-5-yl)-ethanol, has demonstrated their potential as supramolecular gelators. This includes the synthesis and characterization of such compounds, highlighting the impact of methyl functionality and multiple non-covalent interactions on their gelation/non-gelation behavior (Yadav & Ballabh, 2020).
Photophysics and Fluorescence Studies
- Studies on metallo-phthalocyanines with thiazole groups, closely related to this compound, have been conducted. These studies focus on the synthesis of these compounds and their photophysical properties, such as fluorescence quantum yield and quenching behavior (Yenilmez, Sevim, & Bayır, 2013).
Molecular Aggregation and Spectroscopy
- Spectroscopic studies on derivatives of thiazoles have explored their molecular aggregation behaviors in various organic solvents. This includes examining the fluorescence lifetimes and circular dichroism (CD) spectra, providing insights into the association of these effects with aggregation processes in analyzed compounds (Matwijczuk et al., 2016).
UV Protection and Antimicrobial Applications
- Thiazole azodyes containing sulfonamide moiety, structurally similar to this compound, have been utilized for UV protection and antimicrobial treatment of cotton fabrics. This research involves the synthesis of these azo dyes and their application in textile enhancement (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Antimicrobial Activity
- A series of thiazolyl-alcohol derivatives has been synthesized and screened for their antimicrobial properties. This research includes assessing the antibacterial and antifungal activities of these compounds, indicating their potential in microbial infection treatment (Jagadale et al., 2020).
Synthesis and Characterization for Catalysis
- The synthesis and characterization of novel thiazole derivatives have been conducted, exploring their potential applications in catalysis. This includes examining their structural properties and assessing their efficiency in various chemical reactions (Kariuki et al., 2022).
Anti-Diabetic Agent Development
- Research on bi-heterocyclic compounds containing thiazole and their synthesis has been carried out, assessing their potential as anti-diabetic agents. This includes enzyme inhibition studies and cytotoxic behavior analysis (Abbasi et al., 2020).
Ring Transformation in Chemistry
- Investigations into the transformations of thiazole derivatives under the action of bases have been conducted. This research provides insights into the chemical behavior of such compounds, including cleavage and formation reactions (Maadadi, Pevzner, & Petrov, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(2-Methyl-thiazol-5-yl)-ethanol are currently unknown. This compound is structurally similar to other thiazole derivatives , which have been used in proteomics research . .
Mode of Action
Given its structural similarity to other thiazole derivatives, it may interact with its targets in a similar manner . .
Properties
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVHUYMYIPOYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59977-20-7 |
Source
|
Record name | 2-(2-methyl-thiazol-5-yl)-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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